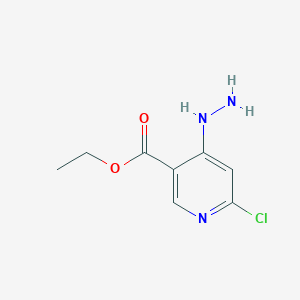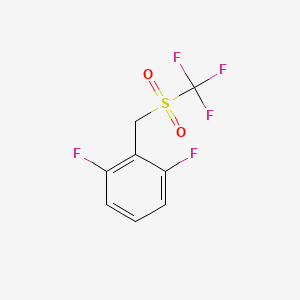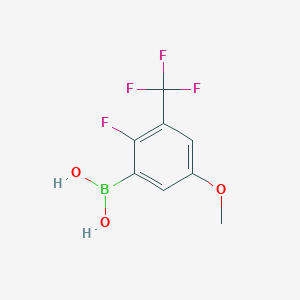
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane
Übersicht
Beschreibung
“(2-Bromophenyl)(2,4-dimethylphenyl)sulfane” is a chemical compound with the molecular formula C14H13BrS . It has a molecular weight of 293.23 . The compound is a yellow liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Bromophenyl)(2,4-dimethylphenyl)sulfane” is 1S/C14H13BrS/c1-10-7-8-13 (11 (2)9-10)16-14-6-4-3-5-12 (14)15/h3-9H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“(2-Bromophenyl)(2,4-dimethylphenyl)sulfane” has a density of 1.4 g/cm³ . Its boiling point is predicted to be 329.2°C . The compound is a yellow liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Benzofuran Compounds : The compound was used in the Lewis acid-catalyzed reaction to prepare benzofuran derivatives, such as C17H15BrOS, highlighting its role in synthesizing complex organic structures (Choi, Seo, Son, & Lee, 2007).
Photoredox-Catalyzed Annulation : Utilized in the photoredox-catalyzed cascade annulation process with sulfonyl chlorides, it aids in the synthesis of benzothiophenes and benzoselenophenes (Yan, Xu, Zhou, Chen, & Song, 2018).
Crystal Structure Analysis : Involved in studies evaluating intermolecular interactions in thioxanthone derivatives, providing insights into the influence of different substituent groups on crystal formation and diversity (Jacob, Piedade, Robalo, & Duarte, 2011).
Electrochemical Studies : Studied in the context of electrochemical oxidation, offering insights into the decomposition pathways and electroactive species involved in such processes (Arias, Brillas, & Costa, 1990).
Polymer Research : In the synthesis of poly(arylene ether sulfone) anion exchange membranes, the compound contributed to the development of membranes with high alkaline stability and hydroxide conductivity (Shi, Chen, Zhang, Weng, Chen, & An, 2017).
Material Science : Played a role in the synthesis of transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities, useful in material science applications (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Chemical Synthesis and Reactions : Used in the study of electrophilic substitution in the 1-phenyl-2-acylpyrazolidine series, contributing to the understanding of bromination, nitration, and sulfonation reactions in these compounds (Golubeva, Portnov, Kost, Borisova, & Trukhmanov, 1978).
Complex Formation and Analysis : Involved in the synthesis of N-(2,6-dimethylphenyl)diphenylphosphinamine chalcogenides and a zirconium complex, providing valuable information on molecular structures and interactions (Naktode, Kottalanka, & Panda, 2012).
Study of Molecular Probes : A key component in designing near-infrared fluorescent probes for detecting and imaging sulfane sulfur in living cells and in vivo, contributing to the field of biological imaging and diagnostics (Han, Song, Li, Yu, & Chen, 2018).
Polymer Electrolyte Membranes : Essential in synthesizing polymer electrolyte membranes with sulfonic acid groups, showcasing its importance in developing materials with specific electrochemical properties (Jeong, Seo, Lim, Jin, Mollah, Ur, Pyun, & Kim, 2010).
Development of Fluorescent Molecular Probes : Contributed to the preparation of diphenyloxazoles as fluorescent solvatochromic dyes, aiding in the study of biological events and processes using fluorescent molecular probes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Analytical Chemistry Applications : Employed in nitrate analysis using gas-liquid chromatography, demonstrating its utility in analytical chemistry for the determination of specific compounds (Englmaier, 1983).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)sulfanyl-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTISJUBEGSYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262043 | |
| Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane | |
CAS RN |
960203-41-2 | |
| Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



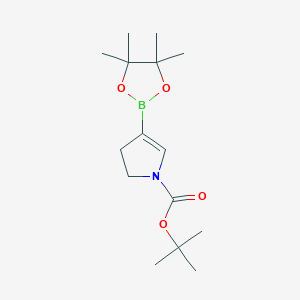
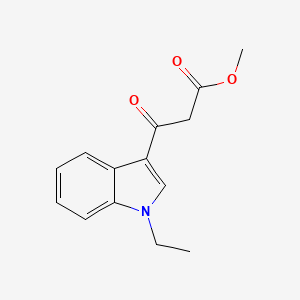
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)
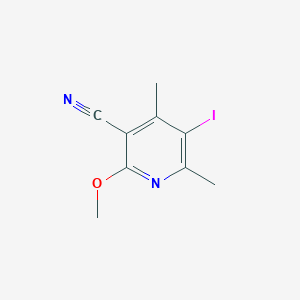
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)

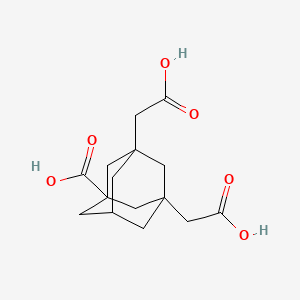
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)
